Hydroxy Carisoprodol-d4
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Overview
Description
Hydroxy Carisoprodol-d4 is a deuterium-labeled analogue of Hydroxy Carisoprodol, which is a metabolite of Carisoprodol. Carisoprodol is a centrally acting muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Carisoprodol-d4 involves the incorporation of deuterium atoms into the Hydroxy Carisoprodol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Carisoprodol-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Hydroxy Carisoprodol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the structure, reaction mechanisms, and kinetics of chemical compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of Carisoprodol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Carisoprodol and its metabolites.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Hydroxy Carisoprodol-d4 is similar to that of Carisoprodol. Carisoprodol acts as a centrally acting muscle relaxant by blocking interneuronal activity and depressing polysynaptic neuron transmission in the spinal cord and reticular formation of the brain. It is also metabolized to meprobamate, which has anxiolytic and sedative effects. The deuterium labeling in this compound allows for more precise tracking and analysis of these mechanisms in research studies .
Comparison with Similar Compounds
Carisoprodol: The parent compound, used as a muscle relaxant.
Hydroxy Carisoprodol: The non-deuterated analogue, a metabolite of Carisoprodol.
Carisoprodol-d3: Another deuterium-labeled analogue with three deuterium atoms.
Carisoprodol-d7: A deuterium-labeled analogue with seven deuterium atoms.
Uniqueness: Hydroxy Carisoprodol-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-deuterated analogues .
Properties
CAS No. |
1794759-19-5 |
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Molecular Formula |
C12H24N2O5 |
Molecular Weight |
280.357 |
IUPAC Name |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)/i6D2,7D2 |
InChI Key |
NDWLQBKONOLZFQ-KXGHAPEVSA-N |
SMILES |
CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N |
Synonyms |
(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-4-hydroxy-2-_x000B_methylpentyl-d4 Ester; |
Origin of Product |
United States |
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